REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].[CH:5]([CH:7]=O)=O>>[NH:3]1[CH:5]2[CH:7]([NH:3][CH2:2][CH2:1][NH:4]2)[NH:4][CH2:1][CH2:2]1
|
Name
|
|
Quantity
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24 g
|
Type
|
reactant
|
Smiles
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C(CN)N
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In a 250-ml round bottom flask was placed
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Type
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ADDITION
|
Details
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was added dropwise during the next 30 minutes
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Duration
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30 min
|
Type
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CUSTOM
|
Details
|
During the heating period of crystals formed in the solution
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Type
|
TEMPERATURE
|
Details
|
to slowly cool to room temperature
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
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FILTRATION
|
Details
|
The product was then collected by vacuum filtration
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Type
|
WASH
|
Details
|
washed with cold 50% ethanol
|
Name
|
|
Type
|
|
Smiles
|
N1CCNC2NCCNC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |